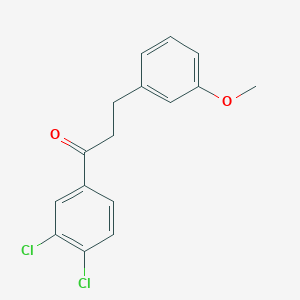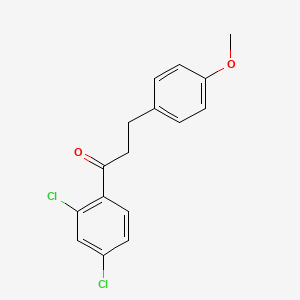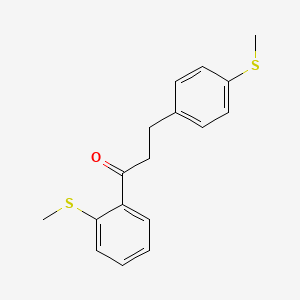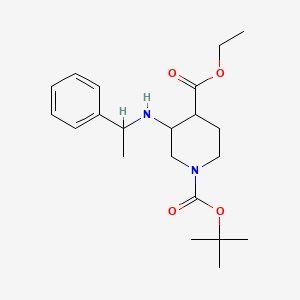
2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone (FDPP) is a synthetic compound that has been used in scientific research for a variety of applications. FDPP is a fluorinated arylpropionic acid derivative, and it has been used to study the effects of fluorine substitution on the biological activity of arylpropionic acids. FDPP is a compound that has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography (HPLC)
Research has demonstrated the use of derivatizing agents for the separation and detection of phenols, including dimethylphenols, using HPLC with fluorescence detection. This methodology could be relevant for analyzing the behavior or presence of 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone in complex mixtures or environmental samples (Landzettel et al., 1995).
Chlorination Reactions
Studies on the chlorination of substituted phenols have been conducted to understand the formation of various chlorinated compounds. This research might provide insights into the chemical reactions involving this compound, including potential pathways for its synthesis or degradation (Gordon et al., 1994).
Sonochemical Degradation
The sonochemical degradation of aromatic organic pollutants explores the breakdown of complex organic compounds, including chlorophenols, in aqueous solutions. This could suggest potential environmental degradation processes or wastewater treatment applications for this compound (Goskonda et al., 2002).
Photocatalytic Degradation
Research into the photocatalytic degradation of chlorophenols in soil washing wastes indicates that similar processes could be applied to the degradation or analysis of this compound. Such studies are critical for understanding the environmental impact and remediation possibilities of these compounds (Davezza et al., 2013).
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(19)10-16(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVYOSEMXLFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644858 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-69-6 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)





